molecular formula C10H19N3O3 B1287899 Tert-butyl 4-carbamoylpiperazine-1-carboxylate CAS No. 883554-88-9

Tert-butyl 4-carbamoylpiperazine-1-carboxylate

Cat. No.: B1287899
CAS No.: 883554-88-9
M. Wt: 229.28 g/mol
InChI Key: BQAKNTNUYDSUSK-UHFFFAOYSA-N
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Description

Tert-butyl 4-carbamoylpiperazine-1-carboxylate (CAS: 883554-88-9, molecular formula: C₁₀H₁₉N₃O₃, molecular weight: 229.28 g/mol) is a piperazine derivative widely used as an intermediate in pharmaceutical synthesis. The compound features a tert-butyl carbamate group at position 1 and a carbamoyl group at position 4 of the piperazine ring (Figure 1). The tert-butyl group provides steric protection, enhancing stability during synthetic reactions .

Properties

IUPAC Name

tert-butyl 4-carbamoylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-6-4-12(5-7-13)8(11)14/h4-7H2,1-3H3,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAKNTNUYDSUSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590452
Record name tert-Butyl 4-carbamoylpiperazine-1-carboxylate
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Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883554-88-9
Record name 1,1-Dimethylethyl 4-(aminocarbonyl)-1-piperazinecarboxylate
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Record name tert-Butyl 4-carbamoylpiperazine-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-carbamoylpiperazine-1-carboxylate
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Preparation Methods

One-Pot Synthesis via Click Chemistry

This method involves a one-pot reaction using tert-butyl 4-propioloylpiperazine-1-carboxylate and aryl/alkyl azides in the presence of a copper catalyst:

  • Reagents :

    • tert-Butyl 4-propioloylpiperazine-1-carboxylate
    • Aryl/alkyl azides
    • Copper(I) iodide (CuI)
    • Diisopropylethylamine (DIPEA)
    • Dimethylformamide (DMF)
  • Procedure :

    • The reaction is conducted at 0 °C for 5 minutes.
    • The mixture is quenched with ice-cold water, filtered, and dried under vacuum.
    • The product is washed with anhydrous diethyl ether to achieve high purity (>95%) and yields (90–97%).

Photocatalytic Synthesis

This innovative method employs photocatalysis to facilitate the reaction between piperazine derivatives and aminopyridines:

  • Reagents :

    • Piperazine-1-carboxylic acid tert-butyl ester
    • 2-Aminopyridine
    • Acridine salt as a photocatalyst
    • Oxidant (e.g., oxygen)
  • Procedure :

    • The reactants are mixed in anhydrous dichloroethane.
    • The reaction environment is purged with oxygen.
    • Irradiation with blue LED light is applied for approximately 10 hours.
    • Post-reaction, the mixture is filtered and purified via column chromatography, yielding a colorless solid with a purity of around 95%.

Traditional Synthetic Routes

Traditional synthetic routes often involve multiple steps, which can lead to lower overall yields due to purification losses. A typical procedure might include:

  • Reagents :

    • Piperazine derivatives
    • Carbamoylating agents (e.g., isocyanates)
  • Procedure :

    • The piperazine derivative is reacted with a carbamoylating agent under controlled conditions.
    • The reaction typically requires monitoring through thin-layer chromatography (TLC) to ensure completion.

This method may yield lower purity products compared to modern approaches due to potential side reactions and byproduct formation.

The following table summarizes the key aspects of each preparation method for tert-butyl 4-carbamoylpiperazine-1-carboxylate:

Method Yield (%) Purity (%) Advantages Disadvantages
One-Pot Synthesis ~90–97 >95 High efficiency, fewer steps Requires careful control of reaction conditions
Photocatalytic Synthesis ~95 ~95 Environmentally friendly, simple setup Longer reaction time
Traditional Synthetic Route Variable Variable Established methodology Lower yields, more purification required

The preparation of this compound can be effectively achieved through various methods, each offering unique benefits and limitations. The one-pot synthesis and photocatalytic approaches stand out for their efficiency and high purity levels, making them preferable choices in modern synthetic chemistry. Continued research into optimizing these methods will further enhance their applicability in pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-carbamoylpiperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines or alcohols; reactions are conducted under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl 4-carbamoylpiperazine-1-carboxylate is increasingly recognized for its role in drug development. Its structural features allow it to serve as a versatile building block for synthesizing various bioactive compounds.

Synthesis of Pharmacologically Active Compounds

The compound is utilized as an intermediate in the synthesis of piperazine derivatives that exhibit pharmacological activities. For instance, derivatives of this compound have been explored for their potential as anti-cancer agents and anti-inflammatory drugs. Case studies have shown that modifications to the piperazine ring can enhance biological activity and selectivity toward specific targets in cancer therapy .

Neuropharmacology

Research indicates that compounds derived from this compound may have neuroprotective effects. Studies have demonstrated its efficacy in models of neurodegenerative diseases, where it helps in modulating neurotransmitter systems .

Synthetic Chemistry Applications

This compound serves as a critical reagent in various synthetic pathways.

Condensing Agent

The compound has been employed as a condensing agent in the formation of amides from carboxylic acids and amines, facilitating the synthesis of complex organic molecules . This application is particularly valuable in peptide synthesis where efficient coupling reactions are essential.

Activation of Carboxylic Acids

It acts as an activating agent for carboxylic acids, enhancing their reactivity in organic reactions. This property is leveraged in the synthesis of protected amino acids and peptides, allowing for streamlined synthetic routes in organic chemistry .

Materials Science Applications

In materials science, this compound is being investigated for its potential use in developing novel materials.

Polymer Chemistry

The compound can be incorporated into polymer matrices to create materials with enhanced mechanical properties and thermal stability. Its ability to form hydrogen bonds makes it suitable for applications in creating high-performance polymers .

Nanotechnology

Research is ongoing into the use of this compound in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its structure allows it to encapsulate therapeutic agents effectively, improving their solubility and bioavailability .

Mechanism of Action

The mechanism of action of tert-butyl 4-carbamoylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The pathways involved include enzyme catalysis and protein-ligand binding , which are crucial for understanding its biological effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Properties of Selected Piperazine Derivatives
Compound Name Substituent(s) Molecular Weight (g/mol) Solubility (Log S) Key Applications
Tert-butyl 4-carbamoylpiperazine-1-carboxylate Carbamoyl 229.28 -1.56 Drug intermediates, peptide coupling
Tert-butyl 4-methylpiperazine-1-carboxylate Methyl 214.28 -2.12 Building block for kinase inhibitors
Tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate Diazoacetyl 269.29 N/A Intramolecular C–H insertion reactions
Tert-butyl 4-[5-fluoro-3-(1,3-thiazol-4-yl)pyridin-2-yl]piperazine-1-carboxylate Thiazole-pyridinyl 407.45 N/A Antiviral agents
Tert-butyl 4-(2-aminomethylphenyl)piperazine-1-carboxylate Aminomethylphenyl 305.38 N/A CNS-targeting prodrugs
Key Observations :
  • Solubility : The carbamoyl group in the target compound improves solubility (Log S = -1.56) compared to the methyl analog (Log S = -2.12) due to enhanced polarity and hydrogen bonding .
  • Reactivity : The diazoacetyl substituent in the compound from enables unique reactivity (e.g., photochemical C–H insertion), whereas the carbamoyl group is more suited for amide bond formation .
  • Biological Activity: Thiazole- and pyridinyl-substituted derivatives (e.g., ) show enhanced binding to viral proteases, while the aminomethylphenyl variant () is tailored for blood-brain barrier penetration.
Key Observations :
  • The carbamoyl derivative is synthesized via straightforward carbamoylation, offering moderate yields (58–75%) .
  • Thiadiazolyl and thiazolyl derivatives require transition metal-catalyzed cross-coupling (e.g., Stille or Suzuki reactions), achieving higher yields (70–85%) due to optimized catalytic systems .
  • The diazoacetyl variant () involves hazardous diazo transfer steps, requiring specialized handling.

Biological Activity

Tert-butyl 4-carbamoylpiperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H20N2O3C_{13}H_{20}N_2O_3 and features a piperazine ring, which is a common scaffold in many pharmacologically active compounds. The structure contributes to its interaction with various biological targets.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Enzymes : This compound has been shown to inhibit key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and β-secretase. For instance, it demonstrated an IC50 value of 15.4 nM for β-secretase inhibition and a Ki value of 0.17 μM for AChE inhibition, indicating potent activity against these targets .
  • Neuroprotective Effects : In vitro studies have shown that this compound can protect astrocytes from amyloid-beta (Aβ) induced toxicity. The compound increased cell viability in the presence of Aβ, suggesting a protective role against oxidative stress and inflammation .

In Vitro Studies

Several studies have evaluated the biological activity of this compound through in vitro assays:

  • Cell Viability Assays : The compound was tested on astrocyte cultures treated with Aβ. Results indicated that treatment with this compound improved cell viability significantly compared to controls treated only with Aβ .
  • Reactive Oxygen Species (ROS) Production : The compound reduced ROS levels in astrocytes exposed to Aβ, which is crucial as excessive ROS can lead to cellular damage and death .

In Vivo Studies

In vivo studies have further elucidated the efficacy of this compound:

  • Animal Models : Research involving scopolamine-induced memory impairment in rats showed that the compound could mitigate cognitive deficits, although results were not statistically significant when compared to standard treatments like galantamine .

Case Studies

A notable case study involved the administration of this compound in a model simulating Alzheimer's disease. The study highlighted its potential for reducing neuroinflammation and protecting neuronal cells from Aβ-induced toxicity. While the results were promising, further research is needed to establish its clinical relevance and bioavailability in the central nervous system .

Summary of Findings

Biological Activity Outcome
AChE InhibitionKi = 0.17 μM
β-Secretase InhibitionIC50 = 15.4 nM
Protection Against Aβ-Induced ToxicityIncreased cell viability by approximately 20%
Reduction in ROS LevelsSignificant decrease compared to controls

Q & A

Q. How can researchers leverage this compound in drug discovery pipelines?

  • Applications :
  • Pharmacophore Development : The piperazine-carbamoyl scaffold serves as a hinge-binding motif in kinase inhibitors. Modify the carbamoyl group to enhance target affinity .
  • Prodrug Design : The Boc group enables controlled release of active amines in vivo via enzymatic cleavage .

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